molecular formula C4H9ClOS B6238185 2-methylpropane-1-sulfinyl chloride CAS No. 35505-34-1

2-methylpropane-1-sulfinyl chloride

Cat. No.: B6238185
CAS No.: 35505-34-1
M. Wt: 140.6
InChI Key:
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Description

2-Methylpropane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C4H9ClO2S. It is a colorless to light yellow liquid that is sensitive to moisture and should be stored under inert gas conditions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropane-1-sulfinyl chloride can be synthesized through the reaction of 2-methyl-1-propanethiol with sulfuryl chloride in the presence of potassium nitrate and acetonitrile at 0°C. The reaction mixture is then treated with sodium bicarbonate and extracted with ethyl acetate to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropane-1-sulfinyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfinyl derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonyl chlorides.

    Reduction Reactions: It can be reduced to form thiols.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide, are used in oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.

Major Products Formed

    Sulfinyl Derivatives: Formed through substitution reactions.

    Sulfonyl Chlorides: Formed through oxidation reactions.

    Thiols: Formed through reduction reactions.

Scientific Research Applications

2-Methylpropane-1-sulfinyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methylpropane-1-sulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfinyl derivatives. The molecular targets include various functional groups in organic molecules, and the pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropane-1-sulfonyl Chloride: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.

    Isobutanesulfonyl Chloride: Another similar compound with a different functional group.

Uniqueness

2-Methylpropane-1-sulfinyl chloride is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to form sulfinyl derivatives makes it valuable in organic synthesis and various industrial applications .

Properties

CAS No.

35505-34-1

Molecular Formula

C4H9ClOS

Molecular Weight

140.6

Purity

95

Origin of Product

United States

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